
1-Acetyl-4-(4-(4-fluorophenyl)-4-oxobutyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-(4-(4-fluorophenyl)-4-oxobutyl)piperazine is a piperazine derivative with a complex structure that includes an acetyl group, a fluorophenyl group, and an oxobutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-(4-(4-fluorophenyl)-4-oxobutyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the acetyl group and the fluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Acetyl-4-(4-(4-fluorophenyl)-4-oxobutyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated or defluorinated compounds.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-4-(4-(4-fluorophenyl)-4-oxobutyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interaction with biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Acetyl-4-(4-(4-fluorophenyl)-4-oxobutyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound has a hydroxyl group instead of a fluorophenyl group.
1-Acetyl-4-(4-methylphenyl)piperazine: This compound has a methyl group instead of a fluorophenyl group.
Uniqueness
1-Acetyl-4-(4-(4-fluorophenyl)-4-oxobutyl)piperazine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets.
Eigenschaften
CAS-Nummer |
32767-09-2 |
|---|---|
Molekularformel |
C16H21FN2O2 |
Molekulargewicht |
292.35 g/mol |
IUPAC-Name |
4-(4-acetylpiperazin-1-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C16H21FN2O2/c1-13(20)19-11-9-18(10-12-19)8-2-3-16(21)14-4-6-15(17)7-5-14/h4-7H,2-3,8-12H2,1H3 |
InChI-Schlüssel |
CNBZCEFCPVLRKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)

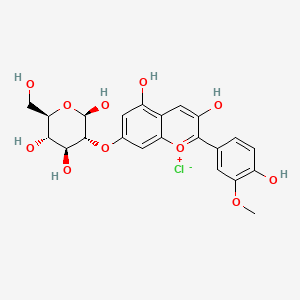
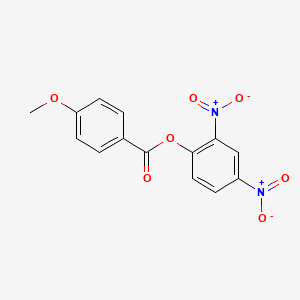
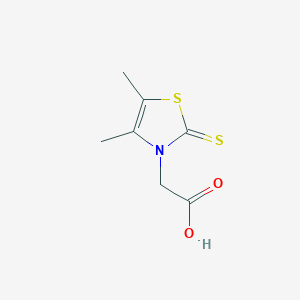

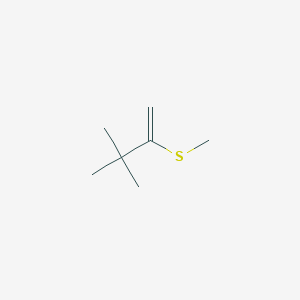
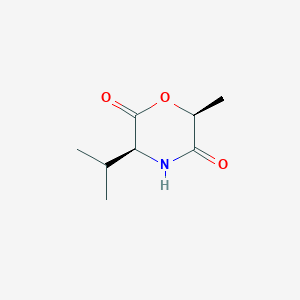

![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
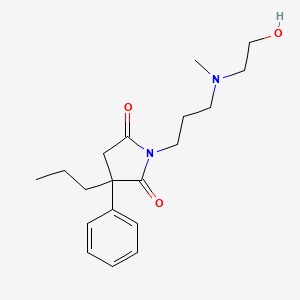
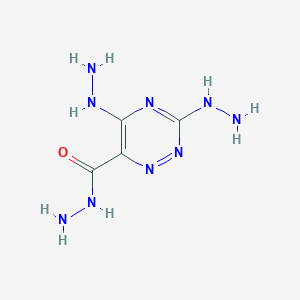
![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)
